![molecular formula C25H29ClN4O4 B2359195 Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252916-36-1](/img/structure/B2359195.png)
Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of similar compounds can be assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
Piperazine H1 receptor antagonists, having higher affinity to H1 receptors than histamine, are often clinically used in the treatment of allergies .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques like HRMS, IR, 1H and 13C NMR .Scientific Research Applications
Thermodynamic Properties Research on similar compounds, like various esters of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has focused on their thermodynamic properties. This includes the investigation of combustion energies, enthalpies of combustion and formation, and their behavior under different temperatures. Such studies are essential for understanding the stability and reactivity of these compounds (Klachko et al., 2020).
Pharmaceutical Evaluation Compounds with a structure similar to Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been evaluated for their potential pharmaceutical applications. This includes synthesizing halogenated pyrimidine derivatives and assessing their anticancer, antifungal, and insecticidal activities. Such studies often involve computational docking to understand the interactions at the molecular level (Shafiq et al., 2020).
Antimicrobial Analysis The synthesis of derivatives of tetrahydropyrimidine-5-carboxylate and their evaluation for antimicrobial activities is another area of research. These studies also include enzyme assays and docking studies to predict the mode of action of these compounds. The assessment of their toxicity and drug-like properties is crucial in pharmaceutical research (Tiwari et al., 2018).
Chemical Reaction Pathways Exploring the chemical reaction pathways of similar compounds is another research area. This includes studying the effects of different reactants and conditions on the compounds’ structures and properties, providing insights into their chemical behavior and potential applications (Fesenko et al., 2010).
Ultrasonic Properties Research has been conducted on the ultrasonic properties of similar compounds. This involves measuring density, viscosity, and ultrasonic velocity in various solutions, providing valuable information for applications in materials science and engineering (Bajaj & Tekade, 2014).
Mechanism of Action
properties
IUPAC Name |
ethyl 6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)17-5-4-6-20(15-17)33-2)16-29-11-13-30(14-12-29)19-9-7-18(26)8-10-19/h4-10,15,23H,3,11-14,16H2,1-2H3,(H2,27,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUFQIKVAUANKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CN3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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